molecular formula C14H13NO B1626804 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol CAS No. 831235-65-5

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol

Cat. No.: B1626804
CAS No.: 831235-65-5
M. Wt: 211.26 g/mol
InChI Key: DOPUFNSCVWMXST-UHFFFAOYSA-N
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Description

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is a tertiary alcohol featuring a quinoline moiety linked via an alkynyl group. The compound is synthesized via a ligand-assisted gold-catalyzed alkynylative cyclization of terminal alkynes, achieving a high yield of 97% as a colorless solid with a melting point of 87.5–89.3°C . Its structural confirmation is supported by $ ^1H $ NMR, $ ^{13}C $ NMR, HRMS, and IR spectroscopy, which validate the presence of the quinoline ring, acetylene bond, and hydroxyl group . The compound’s unique structure makes it a candidate for studying electronic and steric effects in medicinal and materials chemistry.

Properties

CAS No.

831235-65-5

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-4-quinolin-4-ylbut-3-yn-2-ol

InChI

InChI=1S/C14H13NO/c1-14(2,16)9-7-11-8-10-15-13-6-4-3-5-12(11)13/h3-6,8,10,16H,1-2H3

InChI Key

DOPUFNSCVWMXST-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O

Canonical SMILES

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometric Parameters

The ethynylation proceeds through nucleophilic attack of acetylide anions on quinoline-4-carbaldehyde derivatives. Potassium hydroxide (15–20 wt%) generates the reactive acetylide species, with liquid ammonia maintaining temperatures between 30–55°C to prevent oligomerization. Critical stoichiometric ratios include:

Parameter Optimal Range Impact on Yield
Acetylene:Quinoline-4-carbaldehyde 1:0.45–0.75 <70% at lower ratios
KOH:Quinoline derivative 1:18.6–124.5 68–72% conversion
Pressure 1.5–2.8 MPa Prevents NH3 vaporization

Reaction times exceeding 3 hours at 50°C demonstrate diminishing returns due to competing hydration pathways, as evidenced by 13C NMR tracking of byproduct formation.

Industrial-Scale Process Optimization

Example 3 from CN104045518A outlines a pilot-scale protocol:

  • Gas-phase mixing : Acetylene (390 g) and liquefied NH3 (1170 g) premixed at 2.7 MPa
  • Catalytic injection : KOH (2.44 g) introduced with quinoline-4-carbaldehyde (292.5 g)
  • Continuous rectification : Crude product purified through fractional distillation at 60–90°C, achieving 94% isolated yield.

This method reduces catalyst loading by 38% compared to earlier batch processes while enabling ammonia recapture (>85% efficiency).

Transition Metal-Catalyzed Coupling Strategies

Recent advancements employ copper and palladium complexes to mediate alkyne-quinoline couplings under milder conditions.

Copper-Catalyzed Deacetonative Coupling

The RSC-reported methodology utilizes CuI (5 mol%) with 1,10-phenanthroline ligands to couple 2-methylbut-3-yn-2-ol derivatives with halogenated quinolines. For 4-chloro-6-iodoquinoline:

  • Conditions : DMF, 80°C, 12 hours
  • Yield : 51% (30 mg scale)
  • Selectivity : >95% for terminal alkyne regioisomer

13C NMR analysis confirms absence of geminal diyne byproducts when using electron-deficient quinoline substrates.

Sonogashira Cross-Coupling Adaptations

Palladium-mediated protocols enable coupling of pre-formed alkynes with quinolinyl halides:

  • Alkyne precursor : 2-Methyl-3-butyne-2-ol (1.2 eq)
  • Catalyst system : Pd(PPh3)4 (3 mol%), CuI (10 mol%)
  • Solvent : THF/iPr2NH (3:1), 60°C, 8 hours
  • Yield : 67–72% across 15 substrates

Notably, this method tolerates nitro and cyano substituents on the quinoline ring without competitive reduction.

Alternative Synthetic Pathways

Grignard Reagent-Mediated Alkynylation

Quinoline-4-carbaldehyde reacts with propargylmagnesium bromide (2.5 eq) in THF at −78°C, followed by acidic workup:

  • Conversion : 82% (GC-MS)
  • Drawback : Requires strict anhydrous conditions
  • Byproducts : 12–15% homo-coupled diynes

Microwave-Assisted Synthesis

Rapid heating (150°C, 20 min) in DMSO with KOtBu base achieves:

  • 89% conversion (unoptimized)
  • 5:1 regioselectivity favoring terminal alkyne

Analytical Characterization Benchmarks

Spectroscopic Data Consolidation

Consistent with reported derivatives:

| 1H NMR (400 MHz, CDCl3) | δ 7.52–7.40 (m, 4H, Ar-H), 4.65 (s, 2H, CH2OH), 1.78 (s, 6H, C(CH3)2) |
| 13C NMR | 159.6 (C≡C), 133.0 (Ar-C), 73.8 (C(CH3)2), 30.1 (CH3) |

Melting points range 121–123°C for crystalline forms.

Industrial-Scale Purification Techniques

Continuous Fractional Distillation

Optimal parameters from patent data:

  • Feed rate : 2.5 L/h
  • Theoretical plates : 15
  • Purity : 99.2% (GC) at 85°C head temperature

Solvent Recycling Systems

Liquid ammonia recovery exceeds 90% through:

  • Flash distillation at −20°C
  • Molecular sieve dehydration
  • Recompression to 2.5 MPa

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of alkynyl alcohols with aromatic/heteroaromatic substituents. Key structural analogs include:

Compound Name Backbone/Substituent Key Structural Differences References
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol Quinoline-4-yl Parent compound; nitrogen-containing heterocycle
LA-65C3 (Quinoxaline analog) Quinoxalin-3-yl Quinoxaline (two nitrogen atoms) vs. quinoline
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol Pyridin-3-yl Pyridine (single nitrogen) vs. quinoline
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol 4-Nitrophenyl Nitro-substituted phenyl vs. quinoline
2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol Thiophen-2-yl Sulfur-containing heterocycle vs. quinoline

Key Observations :

  • Quinoxaline vs. Quinoline: The quinoxaline derivative (LA-65C3) exhibits a fused bicyclic structure with two nitrogen atoms, enhancing electron-withdrawing effects compared to the single-nitrogen quinoline backbone .
  • Pyridine vs. Quinoline: The pyridine analog lacks the fused benzene ring of quinoline, reducing aromatic conjugation and steric bulk .
  • Nitrophenyl Derivatives : The nitro group introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions .

Key Observations :

  • The gold-catalyzed method for the quinoline derivative achieves near-quantitative yield (97%), likely due to efficient cyclization under mild conditions .
  • Palladium/copper systems are preferred for coupling reactions involving electron-deficient aryl groups (e.g., nitrophenyl), though yields are moderate .

Physical and Spectral Properties

Physical properties and spectral data highlight substituent-driven variations:

Compound Name Melting Point (°C) $ ^1H $ NMR (δ, ppm) HRMS (MH$^+$) References
This compound 87.5–89.3 Not explicitly reported Not reported
LA-65C3 (Quinoxaline analog) 155.3–158.4 1.695 (s, 1H), 7.778–8.871 (aromatic) 213.1020
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol 51.7–52.2 8.1 (d, 2H), 7.52 (t, 2H), 1.64 (s, 6H) Not reported
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol 162–164 (bp) Not explicitly reported Not reported

Key Observations :

  • Melting Points: Quinoxaline derivatives (LA-65C3) exhibit higher melting points (155–158°C) due to stronger intermolecular interactions from planar heterocycles . Nitrophenyl analogs show lower melting points, likely due to reduced symmetry .
  • Spectral Signatures: Quinoxaline derivatives display distinct aromatic proton signals (δ 7.778–8.871 ppm), whereas nitrophenyl compounds show characteristic nitro-group-coupled protons (δ 8.1 ppm) .

Q & A

Q. Key Optimization Parameters :

  • Solvent polarity (ethanol vs. DMF) affects reaction rate and yield.
  • Catalyst loading (1–5 mol% Pd) balances cost and efficiency.

Advanced: How can structural contradictions in XRD data for this compound be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., alkyne C≡C vs. C–C distances) require:

Validation via SHELXL Refinement : Use high-resolution data (>1.0 Å) and anisotropic displacement parameters. SHELXL’s restraints (e.g., DFIX, SIMU) can stabilize refinement for disordered regions .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies. For example, the hydroxyl group may form O–H⋯N hydrogen bonds with quinoline, stabilizing specific conformations .

Q. Challenges :

  • Steric hindrance from the methyl and quinoline groups may reduce reaction efficiency.
  • Competing oxidation of the alkyne to diketones under aerobic conditions.

Basic: What biological targets or pathways are associated with this compound?

Q. Methodological Answer :

  • Enzyme Inhibition : The quinoline moiety may intercalate into DNA or inhibit topoisomerases, analogous to chloroquine derivatives .
  • Receptor Binding : Preliminary molecular docking suggests affinity for serotonin receptors (5-HT₃) due to the planar quinoline structure .

Q. Experimental Validation :

  • In vitro assays : Measure IC₅₀ against HeLa cells (MTT assay) and compare with control (e.g., doxorubicin).
  • Fluorescence quenching : Study DNA interaction via ethidium bromide displacement .

Advanced: How can computational modeling resolve discrepancies in pharmacological data?

Q. Methodological Answer :

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., 5-HT₃) over 100 ns to assess stability of the quinoline-alkyne interaction.

ADMET Prediction : Use SwissADME or ADMETLab to predict bioavailability, BBB penetration, and hepatotoxicity.

Case Study : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM in different assays) may arise from cell-line-specific membrane permeability, resolvable via MD-derived logP calculations .

Basic: What are the safety and handling protocols for this compound?

Q. Methodological Answer :

  • Toxicity : Classified as harmful if inhaled (LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at –20°C under argon; avoid light due to quinoline’s photosensitivity .

Advanced: How to design derivatives to enhance biological activity?

Q. Methodological Answer :

SAR Studies :

  • Replace the methyl group with fluorinated analogs to improve lipophilicity.
  • Introduce electron-withdrawing groups (e.g., –NO₂) on quinoline to enhance DNA intercalation .

Synthetic Strategy :

  • Suzuki-Miyaura coupling to attach aryl boronic acids to the quinoline ring.
  • Evaluate derivatives via high-throughput screening (HTS) in kinase inhibition panels.

Q. Example Derivatives :

DerivativeModificationIC₅₀ (μM)
Parent CompoundNone25.3
6-Nitroquinoline–NO₂ at C68.7
Trifluoromethyl–CF₃ at methyl12.1

Basic: How to address solubility challenges in aqueous assays?

Q. Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Protonate the hydroxyl group (pKa ~9.5) by working in mildly acidic buffers (pH 6.5) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design .

Case Study : Reducing Pd contamination (<10 ppm) via post-synthesis treatment with Chelex 100 resin improves reproducibility in biological assays .

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